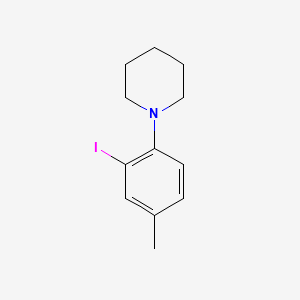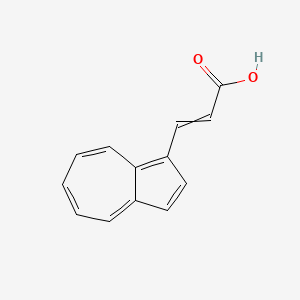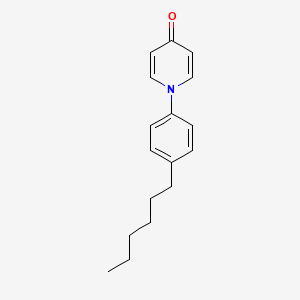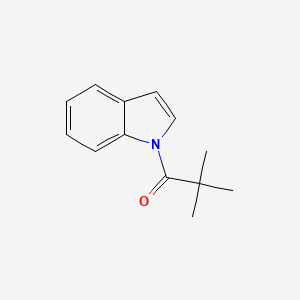
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Pivaloylindole can be synthesized through several methods. One common approach involves the reaction of indole with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-pivaloylindole as the primary product . Another method involves the use of sodium hydride as a base, which facilitates the formation of the pivaloylindole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Pivaloylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Major products formed from these reactions include various substituted indoles and oxindoles, depending on the reaction conditions and reagents used.
科学研究应用
1-Pivaloylindole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: 1-Pivaloylindole is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-pivaloylindole involves its interaction with various molecular targets. The pivaloyl group can influence the reactivity of the indole ring, directing electrophilic substitution reactions to specific positions. This regioselectivity is crucial in the synthesis of complex molecules. Additionally, the compound’s stability under different conditions makes it a valuable intermediate in multi-step synthetic processes .
相似化合物的比较
1-Pivaloylindole can be compared with other indole derivatives such as:
1-Acetylindole: Similar to 1-pivaloylindole but with an acetyl group instead of a pivaloyl group. It is less sterically hindered and may undergo different reaction pathways.
1-Benzoylindole: Contains a benzoyl group, which can influence the electronic properties of the indole ring differently compared to the pivaloyl group.
1-Tosylindole: Features a tosyl group, commonly used as a protecting group in organic synthesis.
The uniqueness of 1-pivaloylindole lies in its steric bulk and stability, which can be advantageous in specific synthetic applications.
属性
CAS 编号 |
70957-04-9 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
1-indol-1-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 |
InChI 键 |
DTRSVKLNWUNCQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N1C=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

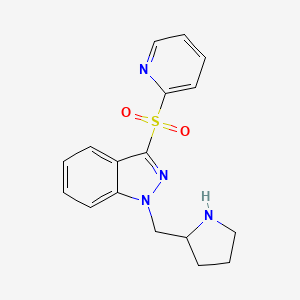
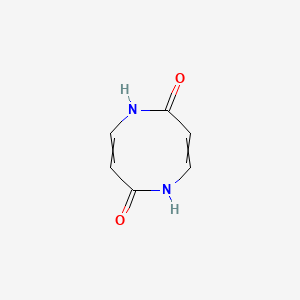
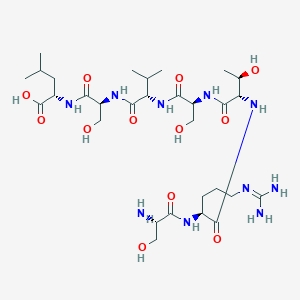
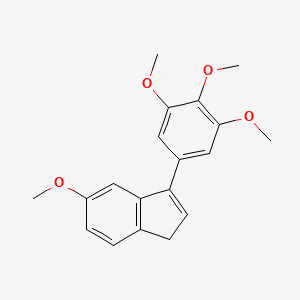
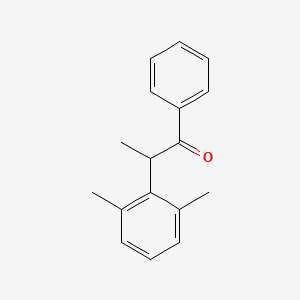
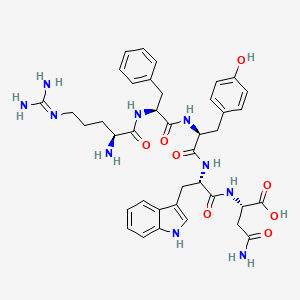
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
